(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methylbenzoate
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Overview
Description
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group, a methoxyphenyl group, and a methylideneamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate typically involves the reaction of 4-methoxyphenylcyclopropyl ketone with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinities and reaction rates. The methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methoxybenzoate
- (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino thiophene-2-carboxylate
Uniqueness
What sets (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring substituted with a methoxyphenyl group and an amino group linked to a methylbenzoate moiety. Its molecular formula is C25H23NO4, and it has a molar mass of 401.45 g/mol. The structural complexity allows for diverse interactions within biological systems.
Table 1: Structural Features of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate
Feature | Description |
---|---|
Molecular Formula | C25H23NO4 |
Molar Mass | 401.45 g/mol |
Functional Groups | Methoxy, Amino, Methylbenzoate |
Cyclopropyl Ring | Present |
The biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures may exhibit:
- Anticancer properties : Some derivatives have shown effectiveness in inhibiting cancer cell proliferation.
- Anti-inflammatory effects : The presence of methoxy and amino groups may contribute to anti-inflammatory activities.
- Neurotransmitter modulation : Similar compounds have been linked to the modulation of neurotransmitter systems, indicating potential neuroprotective effects.
Case Studies
- Anticancer Activity : A study evaluated the anticancer efficacy of related cyclopropyl compounds in various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In vitro assays demonstrated that (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research involving animal models of neurodegeneration highlighted the compound's ability to protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
Comparative Analysis with Related Compounds
To understand the unique biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclopropylbenzamide | Cyclopropane ring, amide group | Anticancer properties |
Methoxyphenylacetamide | Methoxy-substituted phenyl ring | Anti-inflammatory effects |
Phenylmethylamine | Phenyl group attached to an amine | Neurotransmitter modulation |
Benzoic acid derivatives | Various substitutions on benzoate | Antimicrobial activity |
Properties
IUPAC Name |
[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-17-8-10-20(11-9-17)25(27)29-26-24(19-6-4-3-5-7-19)23-16-22(23)18-12-14-21(28-2)15-13-18/h3-15,22-23H,16H2,1-2H3/b26-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNGGCVNXIWKM-SHHOIMCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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